(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl
Description
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl (CAS: 1417789-50-4) is a bicyclic amine hydrochloride salt characterized by a fused pyrrolidine-pyrrole scaffold with a methyl substituent at the 1-position. It is supplied as a high-purity (≥95%) compound under standard storage conditions (room temperature), making it suitable for diverse applications in pharmaceuticals, materials science, and chemical synthesis . Its structural rigidity and basicity, enhanced by the protonated amine groups, contribute to its utility as a chiral building block or ligand in catalysis.
Properties
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-3-2-6-4-8-5-7(6)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPLOGXEAKDRZ-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Reagents :
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Cyclic imidate (1.1 equiv)
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Methyl 2-hydrazinyl-2-oxoacetate (1.0 equiv)
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Acetic acid (solvent)
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Conditions :
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The reaction mixture is heated at 70°C for 12 hours.
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Post-reaction cooling and filtration remove insoluble by-products.
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Solvent evaporation under reduced pressure yields a crude product.
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Purification :
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Dissolution in dichloromethane, followed by washing with saturated K₂CO₃.
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Drying over anhydrous Na₂SO₄ and recrystallization from toluene.
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Yield : 49–69% (dependent on substituents and optimization).
Key Considerations
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Acid Catalysis : Acetic acid facilitates imidate activation, promoting nucleophilic attack by the hydrazine derivative.
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By-Product Management : Saturated K₂CO₃ washes eliminate residual acids and unreacted reagents.
Hydrolysis and Alkylation of Diethyl Hexahydropyrrolo[3,4-b]pyrrole-2,5-dicarboxylate
Diethyl hexahydropyrrolo[3,4-b]pyrrole-2,5-dicarboxylate (PubChem CID: 16228902) serves as a precursor for the target compound.
Stepwise Synthesis
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Ester Hydrolysis :
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Decarboxylation :
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Thermal decarboxylation of the diacid intermediate yields the free base.
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N-Methylation :
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Treat the free base with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
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Conditions : Room temperature, 12–24 hours.
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Salt Formation :
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React the methylated product with HCl gas in ethanol to form the dihydrochloride salt.
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Advantages
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Scalability : The diester precursor is commercially available, enabling large-scale synthesis.
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Selectivity : Methylation occurs preferentially at the less hindered nitrogen.
Reductive Amination of Bicyclic Ketones
A less common but efficient route employs reductive amination to construct the bicyclic framework.
Procedure
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Ketone Synthesis :
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React pyrrolidine with a diketone (e.g., 2,5-hexanedione) under basic conditions.
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Reductive Amination :
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Introduce methylamine (CH₃NH₂) and reduce with NaBH₃CN or H₂/Pd-C.
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Conditions : Methanol solvent, 25–60°C, 6–12 hours.
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Salt Formation :
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Precipitate the dihydrochloride salt using HCl in diethyl ether.
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Yield : 55–65% (dependent on ketone and reductant choice).
Comparative Analysis of Methods
Chemical Reactions Analysis
Chemical Reactions Analysis of (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride is a bicyclic organic compound featuring a hexahydropyrrolo structure and is characterized by its potential use in medicinal chemistry. The presence of two hydrochloride ions enhances its solubility in aqueous solutions, making it suitable for biological applications. The chemical reactivity of this compound is largely attributed to the nitrogen atoms present in its structure, making it prone to electrophilic and nucleophilic reactions.
Key Chemical Reactions
The nitrogen atoms in (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride can act as nucleophiles, facilitating reactions with electrophiles. The molecule can undergo various reactions typical of nitrogen-containing heterocycles. These reactions are essential for modifying the compound, enhancing its biological activity, and synthesizing related compounds.
Nucleophilic Substitution: Due to the presence of nitrogen atoms, the compound can undergo nucleophilic substitution reactions.
Electrophilic Addition: The nitrogen atoms can also participate in electrophilic addition reactions.
Factors Influencing Chemical Reactivity
Several factors can influence the chemical reactivity of (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride:
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Stereochemistry: The specific stereochemistry at the 3a and 6a positions affects the compound's reactivity and interactions with biological targets.
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Electronic Effects: The methyl group influences reactivity by stabilizing adjacent positive charges during reaction mechanisms.
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Environmental conditions: Specific enzymes in biological systems can catalyze transformations necessary for metabolic pathways involving this compound.
Synthetic methods
The synthesis of (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride typically involves multi-step organic synthesis techniques.
Hazards
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a combustible liquid that causes skin irritation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of hexahydropyrrolo compounds exhibit promising anticancer activity. Research suggests that (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that related compounds effectively targeted cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxicity.
Polymer Synthesis
(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride serves as a valuable building block in the synthesis of novel polymers. Its unique structural features enable the creation of materials with tailored properties for applications in electronics and coatings. Studies have shown that polymers derived from this compound exhibit enhanced mechanical strength and thermal stability.
Conductive Materials
The compound's ability to form conductive networks makes it suitable for applications in organic electronics. Research has focused on incorporating this compound into organic photovoltaic devices and sensors, where it enhances charge transport properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures treated with the compound. |
| Study C | Polymer Development | Developed a new polymer exhibiting superior conductivity compared to traditional materials. |
Mechanism of Action
The mechanism of action of (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of protein methyltransferases or glycosyltransferases, thereby affecting the methylation or glycosylation of proteins . Additionally, it may interact with various receptors, such as serotonin 5-HT receptors, to exert its effects .
Comparison with Similar Compounds
Key Compounds for Comparison
The following structurally related compounds are analyzed:
(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester (CAS: 370880-16-3)
(3aR,6aS)-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS: 179339-70-9)
Structural and Physicochemical Comparison
Functional and Application Differences
- Steric and Electronic Effects: The tert-butyl ester derivative (CAS: 370880-16-3) introduces steric bulk and a polar carbonyl group, reducing basicity compared to the free amine in the DiHCl salt. This makes it a stable intermediate for controlled amine release during synthesis . The thieno-pyrrolidine analog (CAS: 179339-70-9) replaces a pyrrole nitrogen with sulfur, altering electronic properties.
- Solubility and Stability: The DiHCl salt’s ionic nature improves water solubility, advantageous for aqueous reaction conditions. In contrast, the tert-butyl ester’s Boc group requires acidic conditions (e.g., TFA) for cleavage, limiting its direct utility in neutral environments . The thieno derivative’s sulfur atom may confer oxidative instability compared to the all-nitrogen pyrrolo scaffold .
Synthetic Versatility :
Research Findings and Industrial Relevance
- Pharmaceutical Context : The DiHCl salt’s high purity and stability align with Good Manufacturing Practice (GMP) standards, making it a preferred choice for preclinical drug development .
- Catalysis : The tert-butyl ester derivative has been employed in asymmetric catalysis studies, leveraging its rigid scaffold to induce enantioselectivity .
- Emerging Applications: The thieno-pyrrolidine variant’s sulfur atom is being explored in kinase inhibitor design, where heteroatom substitution modulates target binding .
Biological Activity
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride (CAS No. 1417789-50-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C7H16Cl2N2
- Molecular Weight : 199.12 g/mol
- Purity : 97%
- IUPAC Name : (3aS,6aS)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride
- Structure :
- Chemical Structure
Antimicrobial Properties
Research has indicated that various pyrrole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole diHCl possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antibacterial Activity :
- A study demonstrated that pyrrole-ligated compounds showed superior antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as <2 μg/mL against resistant strains .
The exact mechanism by which (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole diHCl exerts its biological effects remains under investigation. However, the presence of the pyrrole ring is believed to play a crucial role in its interaction with bacterial cell membranes or metabolic pathways.
Study on Pyrrole Adducts
A toxicokinetic study involving pyrrole adducts indicated their potential role as biomarkers for exposure to certain chemicals like n-hexane. This study highlighted the accumulation of pyrrole adducts in serum and urine following exposure, suggesting a link between these compounds and biological responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrrole derivatives suggests that modifications to the alkyl or aryl substituents can significantly influence their biological activity. For instance, branched alkyl groups have been associated with enhanced antibacterial properties .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the stereochemical purity of (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Confirm retention times against enantiomerically pure standards. Nuclear Overhauser Effect (NOE) NMR spectroscopy can further validate spatial proximity of protons in the bicyclic pyrrolidine system .
Q. How should researchers assess the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. Calculate half-life () using first-order kinetics. FTIR can identify pH-sensitive functional groups (e.g., tertiary amine protonation) .
Q. What safety protocols are critical for handling this compound in vitro?
- Methodology : Based on GHS classification (Acute Toxicity Category 4 for oral/dermal/inhalation routes), use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and maintain concentrations below 500 mg/m³. Emergency procedures should include immediate decontamination with water and medical consultation for exposure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neuronal receptors (e.g., σ-1 or NMDA receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB IDs: 5HK1 for σ-1, 4PE5 for NMDA). Optimize ligand geometry with DFT (B3LYP/6-31G* basis set). Validate predictions with SPR (surface plasmon resonance) binding assays using recombinant receptors .
Q. What synthetic strategies mitigate racemization during the preparation of the bicyclic pyrrolidine core?
- Methodology : Use low-temperature (<0°C) cyclization with non-nucleophilic bases (e.g., DIPEA) to minimize epimerization. Protect the secondary amine with a Boc group before ring closure, followed by HCl-mediated deprotection. Monitor enantiomeric excess (ee) via polarimetry .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodology : Standardize assay conditions (ATP concentration, incubation time) across studies. Validate using a reference inhibitor (e.g., staurosporine for broad-spectrum kinases). Perform dose-response curves in triplicate and apply the Cheng-Prusoff equation to account for ATP competition .
Key Research Gaps
- Stereochemical Stability : Limited data on long-term storage effects on enantiomeric integrity.
- Mechanistic Studies : Unclear whether bioactivity arises from direct receptor binding or allosteric modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
